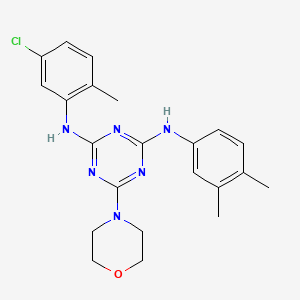

N2-(5-CHLORO-2-METHYLPHENYL)-N4-(3,4-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

Description

N2-(5-Chloro-2-methylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a triazine diamine derivative with a complex substitution pattern. Its structure includes:

- A 5-chloro-2-methylphenyl group at the N2 position, contributing halogenated aromatic character.

- A 3,4-dimethylphenyl group at the N4 position, enhancing steric bulk and lipophilicity.

- A morpholin-4-yl group at the 6-position, likely improving solubility and bioavailability due to morpholine’s polar oxygen atom and cyclic amine structure .

Synthesis may involve nucleophilic substitution on a triazine core, similar to methods described for related compounds (e.g., chloromethyl-triazine intermediates reacting with amines) .

Properties

IUPAC Name |

2-N-(5-chloro-2-methylphenyl)-4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN6O/c1-14-5-7-18(12-16(14)3)24-20-26-21(25-19-13-17(23)6-4-15(19)2)28-22(27-20)29-8-10-30-11-9-29/h4-7,12-13H,8-11H2,1-3H3,(H2,24,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLATJXOQRCZEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C=CC(=C4)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(5-Chloro-2-methylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family, which has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structural formula can be represented as follows:

Biological Activity Overview

Research indicates that triazine derivatives exhibit a range of biological activities, particularly in the field of oncology. The specific compound has shown promise as an anticancer agent.

Anticancer Activity

-

Mechanism of Action :

- The compound may exert its anticancer effects through multiple pathways, including the inhibition of key signaling pathways involved in cell proliferation and survival.

- Studies suggest that it may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

-

In Vitro Studies :

- In vitro assays have demonstrated that this triazine derivative exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown IC50 values comparable to established chemotherapeutic agents.

- A study reported IC50 values for breast cancer cell lines (MCF-7) at approximately 15 μM, indicating substantial potency against these cells .

- In Vivo Studies :

Case Studies

Several studies have highlighted the biological activity of related triazine compounds, providing insights into their potential applications:

- Study on Triazine Derivatives : A comprehensive review identified various triazine derivatives with notable anticancer properties. Among them, compounds structurally similar to this compound were found to inhibit cell growth effectively in multiple cancer types .

- Mechanistic Insights : Research has indicated that certain triazines can inhibit specific kinases involved in tumor growth and metastasis. For instance, derivatives have shown inhibition of PI3K and mTor pathways at nanomolar concentrations .

Data Tables

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 12 | PI3K/mTor pathway inhibition |

| HepG2 | 10 | Cell cycle arrest |

Comparison with Similar Compounds

A. Morpholine vs. Chloromethyl/Other Substituents

- The morpholin-4-yl group in the target compound likely enhances water solubility compared to the chloromethyl group in ’s intermediate . This could improve bioavailability in therapeutic contexts.

- In contrast, triaziflam ’s 1-fluoro-1-methylethyl group increases lipophilicity (higher logP), favoring membrane penetration in pesticidal applications .

B. Aromatic Substitutents

Notes

LogP and molecular weight values are theoretical; experimental measurements may vary.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.